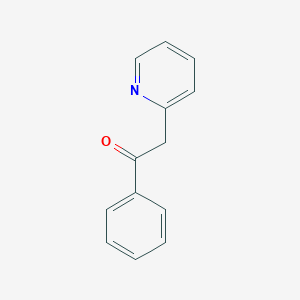

1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOXTMGJZNCXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167283 | |

| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-53-7 | |

| Record name | 1-Phenyl-2-(2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-53-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Benzoylmethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4PQH6DT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Retrosynthetic Analysis: Deconstructing the Target Molecule

An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic methodologies for this compound. This valuable ketone, also known as 2-phenacylpyridine, is a critical bifunctional scaffold in medicinal chemistry and serves as a key intermediate for constructing diverse heterocyclic systems and other complex molecular architectures. Its utility is highlighted in the development of novel iron chelators and as a precursor to photoactive compounds.

This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will explore the core synthetic strategies, detailing the mechanisms, advantages, and limitations of each approach to empower researchers in making informed decisions for their specific applications.

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. By identifying the key chemical bonds, we can devise the most plausible and efficient forward-synthetic routes. The two primary disconnections for this target are the C-C bond between the carbonyl carbon and the methylene bridge, and the C-C bond between the methylene bridge and the pyridine ring. A third, less common but viable approach, involves the oxidation of a precursor alcohol.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three main strategic approaches that

Crystal structure of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

An In-Depth Technical Guide to the Crystal Structure Determination of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a versatile bifunctional scaffold crucial for the synthesis of diverse heterocyclic systems in medicinal chemistry and materials science.[1] Despite its wide application as a synthetic intermediate, a detailed analysis of its three-dimensional structure through single-crystal X-ray diffraction is not publicly available. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of this compound. It is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate its solid-state conformation and intermolecular interactions, thereby enabling a deeper understanding of its chemical behavior and facilitating structure-based design.

This compound serves as a key building block for complex molecular architectures, including pyrido-fused heterocycles and photoactive materials.[1] Its chemical reactivity and the properties of its derivatives are fundamentally governed by the spatial arrangement of its phenyl and pyridyl rings and the central ketone linker. Understanding the precise bond lengths, angles, and, most importantly, the supramolecular assembly in the solid state is paramount for predicting its behavior in chemical reactions and its interaction with biological targets.

This document outlines the complete workflow to determine this unknown crystal structure, from initial synthesis to final structural refinement and analysis.

Synthesis and Crystallization: Obtaining Diffraction-Quality Single Crystals

The foundational step in any crystallographic analysis is the preparation of a pure, crystalline sample. The synthesis of the title compound is followed by a meticulous crystallization process to obtain crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with a regular shape and no visible imperfections.[2]

Synthesis Protocol

A reliable method for synthesizing this compound is through the reaction of a phenacyl halide with an appropriate nucleophile. A common approach involves the condensation of phenacyl bromide with 2-picoline (2-methylpyridine) followed by oxidation, or more directly, by reacting 2-picolyllithium with a benzoyl derivative. A practical laboratory-scale synthesis adapted from related procedures is as follows:[3]

Step-by-Step Synthesis:

-

Preparation of 2-Picolyllithium: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 2-picoline in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

-

Lithiation: Add a stoichiometric equivalent of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of the anion.

-

Acylation: To this solution, add a solution of methyl benzoate in anhydrous THF dropwise. The reaction is an acylation that forms the target ketone.

-

Quenching: After stirring for several hours at low temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization Methodologies

Obtaining single crystals of sufficient quality is often the most challenging step.[2] For α-aryl ketones, several methods can be employed. The choice of solvent is critical; a suitable solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room temperature.[4]

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or heptane). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[2][5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[6]

Step-by-Step Experimental Protocol

-

Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible fractures. Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[7]

-

Data Collection:

-

Mount the crystal on the goniometer head of the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.

-

Based on the unit cell, determine the crystal system and Bravais lattice.

-

Execute a full data collection strategy, typically involving a series of omega (ω) and phi (φ) scans to cover the entire unique portion of the reciprocal space.

-

-

Data Processing:

-

Integration: The raw diffraction images are processed to determine the position and intensity of each reflection (spot).[8]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged. This step also includes absorption corrections. The output is a single reflection file (e.g., in .hkl format).

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For small organic molecules, monoclinic (e.g., P2₁/c) and orthorhombic (e.g., P2₁2₁2₁) space groups are the most common.[9][10]

-

-

Structure Solution and Refinement:

-

Solution: The processed reflection data is used to obtain an initial model of the crystal structure. Direct methods, implemented in software like SHELXT, are highly effective for small molecules.[5][11] This step provides the initial positions of most non-hydrogen atoms.

-

Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[5] This iterative process involves:

-

Assigning atom types (C, N, O).

-

Refining atomic coordinates and anisotropic displacement parameters (thermal ellipsoids).

-

Locating hydrogen atoms from the difference Fourier map and refining their positions.

-

The quality of the final model is assessed using residual factors (R1, wR2) and the goodness-of-fit (GooF).

-

-

Anticipated Structural Features

While the precise crystal structure is unknown, an expert analysis of the molecular components allows for the prediction of key structural characteristics.

Molecular Conformation

The molecule possesses several rotatable bonds, primarily the C-C bonds of the ethanone bridge. The overall conformation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. The torsion angle defined by the pyridyl ring, the methylene bridge, the carbonyl group, and the phenyl ring will be a key determinant of the molecular shape.

Intermolecular Interactions

The crystal packing will be dominated by a combination of weak non-covalent interactions that dictate the supramolecular architecture.

-

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors, the pyridyl nitrogen and the carbonyl oxygen are effective hydrogen bond acceptors.[12] In the crystal lattice, weak C-H···N and C-H···O hydrogen bonds involving the aromatic and methylene protons are highly probable. These interactions are crucial in guiding the assembly of molecules in the solid state.

-

π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) creates the potential for π-π stacking interactions.[13] These can occur in either a face-to-face or an offset (slipped-stack) arrangement and are a significant cohesive force in the crystals of aromatic compounds.[14][15] The interaction between the electron-rich phenyl ring and the slightly electron-deficient pyridyl ring could lead to particularly favorable offset stacking.

Data Presentation and Interpretation

Upon successful refinement, the crystallographic data should be summarized in standardized tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | C₁₃H₁₁NO |

| Formula weight | 197.23 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic (Predicted) |

| Space group | P2₁/c (Predicted)[9] |

| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å |

| α = 90°, β = Y.YY°, γ = 90° | |

| Volume | V ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.0° to 28.0° |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = 0.0XXX] |

| Final R indices [I>2σ(I)] | R1 = 0.0XXX, wR2 = 0.0XXX |

| R indices (all data) | R1 = 0.0XXX, wR2 = 0.0XXX |

| Goodness-of-fit on F² | 1.XXX |

Table 2: Selected Bond Lengths and Angles (Predicted).

| Bond/Angle | Length (Å) / Angle (°) | Description |

| C=O | ~1.22 | Carbonyl bond |

| N-C (pyridyl) | ~1.34 | Aromatic C-N bond |

| C-C (phenyl) | ~1.39 (avg.) | Aromatic C-C bond |

| C(pyridyl)-C(H₂) | ~1.51 | Single bond to bridge |

| C(H₂)-C(=O) | ~1.52 | Single bond to carbonyl |

| C(=O)-C(phenyl) | ~1.49 | Single bond to phenyl |

| C-C-C (bridge) | ~110-115 | Angle around sp³ carbon |

| Pyridyl-C-C (torsion) | TBD | Defines molecular conformation |

Conclusion

This guide provides a robust and comprehensive framework for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data—including precise bond lengths, angles, and a detailed map of intermolecular interactions—will be invaluable for rationalizing its chemical properties and for guiding the future design of novel therapeutics and functional materials.

References

-

Fiveable. (n.d.). Key Concepts of Space Groups to Know for Crystallography. Retrieved from [Link]

- Kabsch, W. (1988). Evaluation of Single-Crystal X-ray Diffraction Data from a Position-Sensitive Detector. Journal of Applied Crystallography, 21(6), 916-924.

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

PLATAT. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Lowe, E. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Portland Press. Retrieved from [Link]

- Male, L. (2023, October 11). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 6), 724-730.

-

Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular π–π stacking interaction (shown as a blue dotted line) between the pyridyl ring of the LAnc ligand and a phenyl ring of PPh3. Retrieved from [Link]

-

Schoch, R., et al. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. NIH. Retrieved from [Link]

-

Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The slipped π–π stacking interaction (dotted lines) between the phenyl rings of a pair of centrosymmetrically related molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). π-π interactions (dashed lines) between nearly parallel phenyl and pyridine rings in (I). Retrieved from [Link]

-

Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, January 8). Host-Guest Chemistry and π-π Stacking Interactions. Retrieved from [Link]

-

YouTube. (2022, March 10). Diffraction Lecture 9: Space Groups and the Structures of Metallic and Ionic Crystals. Retrieved from [Link]

-

YouTube. (2023, June 26). Can Ketones Form Hydrogen Bonds?. Chemistry For Everyone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. impactfactor.org [impactfactor.org]

- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. portlandpress.com [portlandpress.com]

- 9. fiveable.me [fiveable.me]

- 10. youtube.com [youtube.com]

- 11. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one, also commonly known as 2-phenacylpyridine, is a bifunctional chemical scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique structure, incorporating a reactive ketone, an acidic α-methylene bridge, and a basic pyridine ring, renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems and pharmacophores.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and established protocols for the synthesis and handling of this compound. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Compound Identification and Molecular Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. This compound is characterized by a central ethanone backbone, substituted with a phenyl group at the carbonyl carbon (position 1) and a pyridin-2-yl group at the α-carbon (position 2).

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1620-53-7 | [2] |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.24 g/mol | [2] |

| SMILES | O=C(CC1=NC=CC=C1)C1=CC=CC=C1 |[2] |

Physicochemical Properties

The physical state and solubility parameters are critical for designing reaction conditions, purification strategies, and formulation protocols. While sometimes described as a yellow liquid at room temperature[3], its low melting point means it can also exist as a solid, particularly in cooler laboratory environments.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow liquid or low-melting solid with a characteristic odor | [3][4] |

| Melting Point | 30 - 32 °C (86 - 90 °F) | [4] |

| Boiling Point | 250 °C (482 °F) at 987 hPa | [4] |

| Solubility | Inferred to be soluble in common organic solvents such as methanol, chloroform, and ethers. Sparingly soluble in water. | N/A |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. Below are the expected spectral characteristics for this compound, which serve as a benchmark for characterization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl group.

-

C=O Stretch: Expected around 1690 cm⁻¹. The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.[5]

-

Aromatic C=C/C=N Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals from the methylene bridge appearing just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will show distinct signals for each chemical environment. Protons on the phenyl ring (5H) and pyridine ring (4H) will appear in the aromatic region (approx. δ 7.0-8.7 ppm). The most characteristic signal is the singlet for the α-methylene protons (2H), shifted downfield (approx. δ 4.3-4.5 ppm) due to the strong deshielding effect of the adjacent carbonyl group.

-

¹³C NMR: The carbon spectrum will feature a prominent downfield signal for the carbonyl carbon (approx. δ 195-200 ppm). Signals for the aromatic carbons of both rings will appear in the δ 120-150 ppm range, with the carbon of the methylene bridge appearing around δ 45-50 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Electron Impact (EI) mass spectrometry should reveal a molecular ion peak at an m/z ratio corresponding to the molecular weight (197.24).

-

Key Fragmentation Patterns: Common fragmentation would involve α-cleavage, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a pyridin-2-ylmethyl radical, or the loss of the phenyl group to give a fragment at m/z = 120.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its three primary reactive centers: the α-methylene bridge, the carbonyl group, and the pyridine nitrogen.

Reactivity of the α-Methylene Bridge

The protons on the carbon situated between the carbonyl and pyridine groups are significantly acidic. This is due to the electron-withdrawing nature of the adjacent carbonyl, which stabilizes the resulting carbanion (enolate) via resonance. This acidity allows for easy deprotonation by a suitable base (e.g., NaH, LDA), making this position a nucleophilic center for various synthetic transformations, including alkylations and condensations.

Carbonyl Group Transformations

The ketone functionality is susceptible to a wide range of classical carbonyl reactions. A key transformation is its reduction to the corresponding secondary alcohol, (±)-phenyl(pyridin-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄). This alcohol is itself a valuable chiral building block in pharmaceutical synthesis.[6]

The Role of the Pyridine Moiety: Ylide Formation and Cycloadditions

The nitrogen atom of the pyridine ring is basic and can be readily alkylated, for instance by reaction with an alkyl halide, to form a pyridinium salt. When the parent molecule is treated with an acid and then a base, or used in specific reaction conditions, it can form an N-phenacylpyridinium ylide. These ylides are highly valuable 1,3-dipoles.[7] They react readily with various dipolarophiles (e.g., alkynes, alkenes) in [3+2] cycloaddition reactions to construct complex, fused heterocyclic systems such as indolizines, which are prevalent in biologically active compounds.[7][8]

Caption: Formation of a pyridinium ylide for use in cycloaddition reactions.

Representative Synthesis Protocol

The synthesis of this compound is most reliably achieved via the generation of a 2-picolyl anion followed by acylation with a suitable benzoyl electrophile.

Protocol: Synthesis via Picolyl Anion Acylation

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Phenyl-2-(2-pyridinyl)-ethanone 95% | CAS: 1620-53-7 | AChemBlock [achemblock.com]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive ketone group positioned between a phenyl and a pyridinyl moiety, imparts a rich and versatile chemical profile. This guide provides a comprehensive exploration of the reactivity of the ketone carbonyl group within this framework. We will delve into the electronic and steric influences that govern its behavior, detail its participation in a range of pivotal organic reactions, and provide practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers leveraging this scaffold in the design and synthesis of novel chemical entities.

Introduction: The Structural and Electronic Landscape

This compound is a versatile building block in chemical synthesis, primarily due to the presence of both a ketone and an aryl pyridine moiety. This combination makes it a valuable precursor for a wide array of heterocyclic systems and novel pharmacophores.[1] Its utility is demonstrated in the synthesis of pyrido-fused heterocycles, photoactive compounds, and complex molecular architectures like imidazo[1,5-a]pyridines.[1]

The reactivity of the ketone group is central to the synthetic utility of this molecule. The electrophilicity of the carbonyl carbon is modulated by the adjacent phenyl and pyridin-2-ylmethyl groups. The phenyl group, being electron-withdrawing through resonance and induction, enhances the electrophilic character of the carbonyl carbon. Conversely, the pyridin-2-ylmethyl group, while also possessing aromatic character, introduces a degree of steric hindrance and the potential for nitrogen--based coordination or hydrogen bonding interactions, which can influence reaction pathways.

The methylene bridge between the carbonyl and the pyridine ring provides conformational flexibility, allowing the molecule to adopt various orientations that can impact the accessibility of the ketone to incoming nucleophiles.

Diagram 1: Structural Features of this compound

Sources

A Technical Guide to the Potential Biological Activity of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a bifunctional scaffold featuring ketone and aryl pyridine moieties, positioning it as a versatile precursor in medicinal chemistry for the development of novel pharmacophores and heterocyclic systems.[1] Its core structure is related to the chalcone family, which is known for a wide array of biological activities.[2][3][4] This technical guide synthesizes current knowledge and outlines the potential biological activities of this compound and its derivatives, with a focus on antimicrobial, anticancer, and antiviral applications. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a framework for future drug discovery and development efforts based on this promising chemical scaffold.

Introduction: The Chemical and Therapeutic Promise of a Pyridinyl Ketone Scaffold

This compound, with the chemical formula C₁₃H₁₁NO, belongs to a class of aromatic ketones that serve as crucial intermediates in organic synthesis.[5] Its structure is analogous to chalcones, which are open-chain flavonoids characterized by a 1,3-diphenylprop-2-en-1-one backbone.[4] Chalcones and their nitrogen-containing heterocyclic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][6][7]

The incorporation of a pyridine ring, a common motif in FDA-approved drugs, often enhances the biological activity and modulates the pharmacokinetic properties of a molecule.[8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. This guide explores the therapeutic potential of the this compound scaffold, drawing parallels from structurally related compounds and providing a scientific basis for its investigation as a lead compound in drug development.

Synthesis Pathway

The primary synthetic route for compounds of this class, particularly chalcone analogues, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[9][10] For this compound, a plausible synthesis would involve the reaction of acetophenone with pyridine-2-carbaldehyde.

Caption: General synthesis via Claisen-Schmidt condensation and subsequent reduction.

Potential Antimicrobial Activity

The rise of multidrug-resistant (MDR) microbes necessitates the urgent development of novel antimicrobial agents.[2][4] Chalcones and their derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, with some compounds exhibiting higher potency than conventional antibiotics like vancomycin and tetracycline.[2]

Mechanism of Action

The antimicrobial activity of chalcone-like structures is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups (e.g., thiols in cysteine residues) in essential bacterial enzymes and proteins. For nitrogen-containing derivatives, the mechanism may also involve:

-

Inhibition of Efflux Pumps: Some chalcones can inhibit efflux pumps like NorA, which bacteria use to expel antibiotics, thereby reversing antibiotic resistance.[2]

-

Disruption of Biofilm Formation: These compounds can interfere with the formation of bacterial biofilms, which are critical for chronic infections and antibiotic tolerance.

-

Targeting Specific Enzymes: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic.[11][12][13] This highlights the potential of the core scaffold to be modified to target specific resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

Studies on various chalcone derivatives have provided key insights into their structure-activity relationships:

-

Substituents on Aromatic Rings: The presence and position of substituents like methoxy and hydroxyl groups on the phenyl rings significantly influence antimicrobial potency.[3][14] For instance, methoxy groups at the ortho and para positions have been shown to be critical for activity.[3]

-

Heterocyclic Rings: Replacing one of the phenyl rings with a nitrogen-containing heterocycle like pyridine can enhance biological activity.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the MIC of a compound against a specific bacterium.[9]

Objective: To determine the lowest concentration of this compound that visibly inhibits microbial growth.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Resazurin solution (for viability indication)

Procedure:

-

Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + DMSO).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. Growth can be confirmed by adding a viability dye like resazurin and observing color change.

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Potential Anticancer Activity

Chalcones and their nitrogen-containing derivatives have demonstrated significant anticancer properties by targeting multiple mechanisms involved in cancer progression.[6][7] The presence of nitrogen heterocycles, such as pyridines, is often favorable for antitumor activity.[7]

Potential Mechanisms of Action

The anticancer activity of this class of compounds is multifaceted:

-

Apoptosis Induction: Many chalcones induce apoptosis (programmed cell death) in cancer cells by increasing the expression of pro-apoptotic proteins like caspase-3.[10]

-

Cell Cycle Arrest: Compounds can suppress cancer cell growth by causing cell cycle arrest at different phases (e.g., G2/M phase).[15]

-

Inhibition of Signaling Pathways: They can inhibit critical signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and Wnt/β-catenin pathways.[15]

-

Cytotoxicity: Some derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including breast, colon, and renal cancer.[15][16]

Supporting Data for Related Compounds

While specific data for this compound is limited, studies on analogous structures provide a strong rationale for its investigation.

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Triazole Chalcones | Various Human Cell Lines | Significant Potential | [7] |

| α-phthalimido-chalcones | HepG2 (Liver) | 1.62 µM | [10] |

| α-phthalimido-chalcones | MCF-7 (Breast) | 1.88 µM | [10] |

| Panduretin A (Chalcone) | MCF-7 (Breast) | 11.5 µM (48h) | [7] |

| Pyridine Derivatives | HCT-116 (Colon) | Potent Activity | [17] |

This table summarizes data for structurally related compounds to indicate the potential efficacy of the core scaffold.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antiviral Activity: HIV-1 Transcription Inhibition

A significant finding highlights the potential of this scaffold in antiviral therapy. A study on novel Phenyl-1-Pyridin-2yl-ethanone (PPY)-based iron chelators demonstrated their ability to inhibit HIV-1 transcription.[18]

Proposed Mechanism of Action

HIV-1 transcription relies on the viral Tat protein, which recruits cellular factors like CDK9/cyclin T1 to the viral promoter. The activity of CDK9 is, in turn, regulated by CDK2.[18] The proposed mechanism involves:

-

Iron Chelation: The PPY-based compounds chelate intracellular iron.

-

CDK Inhibition: This iron chelation leads to the inhibition of CDK2 and CDK9 activities.

-

NF-κB Modulation: The compounds also upregulate the expression of IκB-α, which sequesters the transcription factor NF-κB in the cytoplasm, preventing it from activating viral transcription.

-

Transcription Suppression: The combined effect of CDK inhibition and NF-κB suppression leads to a significant reduction in HIV-1 transcription.[18]

This mechanism presents a novel therapeutic strategy, targeting host factors that are essential for viral replication rather than the virus itself, which can help mitigate the development of drug resistance.

Caption: Proposed mechanism of HIV-1 transcription inhibition by PPY-based compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its structural analogy to biologically active chalcones and the incorporation of a pyridine moiety provide a strong rationale for its investigation across multiple therapeutic areas. The evidence points toward significant potential in antimicrobial, anticancer, and antiviral applications.

Future research should focus on:

-

Synthesis and Screening: Synthesizing a library of derivatives with varied substituents on both the phenyl and pyridine rings to perform a comprehensive SAR study.

-

Mechanism Elucidation: Conducting in-depth mechanistic studies to identify the specific molecular targets for the most active compounds.

-

In Vivo Evaluation: Advancing lead compounds to preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing antibiotics or chemotherapeutic agents to overcome drug resistance.[9][11]

This technical guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Tariq Nawaz, et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. [Link]

-

L.F. C. C. de Leão, et al. (2020). Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. FEMS Microbiology Letters, Oxford Academic. [Link]

-

The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. [No specific source name in snippet]. [Link]

-

Tariq Nawaz. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. SciSpace. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

-

The effect of novel nitrogen-based chalcone analogs on colorectal cancer cells: Insight into the molecular pathways. NIH. [Link]

-

Synthesis, Anticancer and Antitubercular Properties of New Chalcones and Their Nitrogen-Containing Five-Membered Heterocyclic Hybrids Bearing Sulfonamide Moiety. MDPI. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. [Link]

-

Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed. [Link]

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC - NIH. [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities (2023) | Tariq Nawaz | 6 Citations [scispace.com]

- 5. 1-Phenyl-2-(2-pyridinyl)-ethanone 95% | CAS: 1620-53-7 | AChemBlock [achemblock.com]

- 6. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 15. The effect of novel nitrogen-based chalcone analogs on colorectal cancer cells: Insight into the molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: A Versatile Precursor in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-phenyl-2-(pyridin-2-yl)ethan-1-one, a bifunctional ketone that has emerged as a cornerstone in the synthesis of complex organic molecules. Its unique structure, incorporating a reactive ketone, an acidic methylene bridge, a phenyl ring, and a coordinating pyridine moiety, offers a rich landscape for chemical transformations. We will explore its synthesis, core reactivity, and diverse applications as a key intermediate in the construction of novel heterocyclic systems, with a particular focus on its role in the development of pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound, also known as 2-phenacylpyridine, is a deceptively simple molecule whose value lies in the strategic placement of its functional groups. The presence of both a ketone and an aryl pyridine moiety within the same structure makes it a highly versatile precursor for creating diverse molecular architectures.[1] This dual functionality allows for a wide range of classical and modern synthetic transformations, establishing it as a key intermediate for building complex heterocyclic systems.[1] Its derivatives have found applications in medicinal chemistry as potential HIV-1 transcription inhibitors and in materials science as precursors to photoactive compounds.[1][2] This guide will elucidate the chemical principles that underpin its utility and provide practical, field-proven insights into its application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1620-53-7 | [1][3] |

| Molecular Formula | C₁₃H₁₁NO | [1][3] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Yellow liquid at room temperature | [4] |

| SMILES | O=C(CC1=NC=CC=C1)C1=CC=CC=C1 | [3] |

| InChI Key | CMOXTMGJZNCXEI-UHFFFAOYSA-N | [1] |

Note: The isomeric form, 1-phenyl-2-(pyridin-4-yl)ethanone (CAS: 1620-55-9), exhibits similar reactivity profiles but can lead to different final structures and biological activities due to the position of the nitrogen atom in the pyridine ring.[5][6]

Synthesis of the Precursor: Establishing the Foundation

The accessibility of this compound is a key factor in its widespread use. A common and reliable method involves the condensation of a phenacyl halide, such as phenacyl bromide, with a suitable pyridine derivative. The causality behind this choice lies in the electrophilic nature of the α-carbon of the phenacyl bromide and the nucleophilicity of the carbanion generated from a picoline derivative.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established synthetic transformations.

-

Preparation of the Nucleophile: In a three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-picoline (1.0 eq.) in an anhydrous solvent such as liquid ammonia or THF. Cool the solution to -78 °C.

-

Deprotonation: Slowly add a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.1 eq.), to the solution. The formation of a deep red or orange color indicates the generation of the pyridin-2-ylmethanide carbanion. Allow the mixture to stir at this temperature for 1 hour. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the acidic methyl group of picoline without competing side reactions.

-

Nucleophilic Attack: In a separate flask, dissolve phenacyl bromide (1.0 eq.) in anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Progression: Allow the reaction to stir at low temperature for 2-4 hours, then let it warm to room temperature overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic versatility of this compound stems from the reactivity of its ketone and the adjacent methylene bridge. This allows it to serve as a linchpin in various cyclization and multi-component reactions.

Ketone-Centered Reactions: Reduction and Derivatization

The ketone functionality is a primary site for transformations.

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-phenyl-2-(pyridin-2-yl)ethan-1-ol.[7] Asymmetric hydrogenation using chiral catalysts can produce specific enantiomers, such as (R)-phenyl(pyridin-2-yl)methanol, which are valuable chiral building blocks.[8] The choice of reducing agent (e.g., NaBH₄ for simple reduction vs. a chiral catalyst system for asymmetric reduction) dictates the outcome and stereochemistry of the product. Catalytic hydrogenation over palladium on carbon (Pd/C) can also be employed, though conditions must be controlled to avoid over-reduction of the aromatic rings.[9][10][11]

-

Formation of Imines and Enamines: Condensation with primary amines leads to the formation of imines, such as 1-phenyl-2-(phenylimino)ethanone.[12] This transformation opens pathways to nitrogen-containing heterocycles and serves as a method to introduce further diversity into the molecular scaffold.

Methylene Bridge Reactivity: Enolate Chemistry and Cyclizations

The protons on the methylene carbon, alpha to both the carbonyl and the pyridine ring, are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to many of the precursor's most powerful applications, particularly in the synthesis of fused heterocyclic systems.

A prominent application is in the synthesis of substituted indoles. The precursor can be derivatized via condensation with various aromatic amines to form 1-phenyl-2-(phenylamino)-ethan-1-one analogues. These intermediates then undergo acid-catalyzed intramolecular cyclization, a variant of the Fischer indole synthesis, to yield 1-phenyl-1H-indoles.[13]

Caption: Pathway for the synthesis of indole derivatives.

This strategy is powerful because the substitution pattern on the final indole product can be easily controlled by selecting the appropriately substituted aniline starting material.[13]

The compound is a key starting material for constructing a variety of pyrido-fused heterocycles.[1] For example, it can participate in multi-component reactions with reagents like malononitrile and secondary amines to generate fully substituted pyridin-2(1H)-ones.[14] These reactions often proceed through a tandem sequence involving Knoevenagel condensation followed by intramolecular cyclization, showcasing the efficiency of using this precursor to build molecular complexity in a single pot.[14]

Applications in Drug Discovery and Materials Science

The scaffolds derived from this compound are prevalent in numerous biologically active compounds and functional materials.

Pharmaceutical Applications

-

Antihistamines: The core structure is related to intermediates used in the synthesis of H₁ receptor antagonists, which are the basis for many anti-allergic drugs.[15][16][17] The general structure of many first-generation antihistamines features a diaryl- or heteroaryl-methane core connected to an aminoethyl side chain, a motif accessible from this precursor.

-

HIV-1 Transcription Inhibitors: Novel iron chelators based on the phenyl-1-pyridin-2-yl-ethanone scaffold have been shown to inhibit HIV-1 transcription.[2] These compounds act by modulating the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene expression. This demonstrates the potential for developing new antiviral therapeutics based on this core structure.[2]

-

MCR-1 Inhibitors: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[18][19] These findings open a potential avenue to combat multidrug-resistant Gram-negative bacteria.[18][19]

-

AMPA Receptor Antagonists: The compound serves as a structural alert and building block for more complex molecules like perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[20] Perampanel is a 1,3,5-triaryl-1H-pyridin-2-one derivative, highlighting the pathway from simple precursors to complex, clinically relevant drugs.[20]

Caption: Synthetic utility towards various classes of bioactive molecules.

Materials Science Applications

Beyond medicine, this precursor is valuable in creating novel materials. It has been identified as a crucial intermediate for generating photoactive compounds, such as substituted pyrenes that exhibit aggregation-induced emission (AIE).[1] AIE materials are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Conclusion and Future Outlook

This compound is more than a simple ketone; it is a strategic linchpin in synthetic chemistry. Its bifunctional nature provides a reliable and versatile platform for the efficient construction of a vast array of complex organic molecules, particularly nitrogen-containing heterocycles. The demonstrated applications in synthesizing compounds with significant therapeutic potential—from antihistamines to HIV inhibitors and antiepileptics—underscore its importance in modern drug discovery. Future research will likely focus on developing novel catalytic systems for asymmetric transformations of this precursor, expanding its use in multi-component reactions to access even greater molecular diversity, and exploring new applications in the design of advanced functional materials. The continued exploration of this powerful building block promises to yield further innovations across the chemical sciences.

References

-

Ethanone, 1-phenyl-2-(2-pyridinyl)-. (2024). ChemBK. [Link]

-

Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). [Link]

-

Reaction scheme of the hydrogenation of (A) 1-phenyl-1,2-propanedione. ResearchGate. [Link]

-

Gaisina, I. N., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. [Link]

-

Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Royal Society of Chemistry. [Link]

-

1-Phenyl-1-(pyridin-2-yl)ethanol. Appchem. [Link]

-

Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed. [Link]

-

1‐(Pyridin‐2‐yl)ethan‐1‐ones 3 a–f of this study. ResearchGate. [Link]

-

Huang, R., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances. [Link]

-

Huang, R., et al. (2020). Synthesis of anti-allergic drugs. PubMed Central. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

(1s)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol. PubChemLite. [Link]

-

2-phenyl-1-(pyridin-2-yl)ethan-1-one. PubChemLite. [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. American Chemical Society. [Link]

-

Sun, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed Central. [Link]

-

Huang, R., et al. (2020). Synthesis of anti-allergic drugs. ResearchGate. [Link]

-

Sun, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. [Link]

-

Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]

-

1-Phenyl-2-(phenylimino)ethanone. PubChem. [Link]

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Hydrogenation/hydrodeoxygentation selectivity modulation by co-metal addition to palladium on carbon-coated supports. Iowa State University Digital Repository. [Link]

-

Phenyl(2-(pyridin-2-yl)phenyl)methanone. SpectraBase. [Link]

-

1-Phenyl-2-(pyridin-4-yl)ethanone. MySkinRecipes. [Link]

-

A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]

-

A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. National Institutes of Health. [Link]

-

Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. ResearchGate. [Link]

-

Synthesis, Reactions and Characterization of 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one). ResearchGate. [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

-

Pd0-catalyzed cyclization reaction of aryl or alk-1-enyl halides with 1,2-dienyl ketones: a general and efficient synthesis of polysubstituted furans. Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-2-(2-pyridinyl)-ethanone 95% | CAS: 1620-53-7 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. CAS 1620-55-9: 1-Phenyl-2-(4-pyridinyl)ethanone [cymitquimica.com]

- 6. 1620-55-9|1-Phenyl-2-(pyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. PubChemLite - (1s)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 8. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace [dr.lib.iastate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-Phenyl-2-(phenylimino)ethanone | C14H11NO | CID 11160105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one: Synthesis, History, and Applications

Abstract

1-Phenyl-2-(pyridin-2-yl)ethan-1-one, also known as 2-phenacylpyridine, is a bifunctional aromatic ketone that has emerged as a cornerstone in the synthesis of complex molecular architectures. Its unique structure, featuring a reactive methylene bridge between a phenyl ketone and a pyridine ring, offers a versatile platform for constructing a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the compound's history, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its pivotal role as a key intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek a deeper understanding of this valuable chemical scaffold.

Introduction and Historical Context

The journey of this compound from a chemical curiosity to a high-value building block is intrinsically linked to the advancement of organic synthesis and the growing demand for novel heterocyclic compounds. While the precise first synthesis is not prominently documented, its utility became increasingly apparent as chemists explored new ways to construct pyridine-containing molecules. Early synthetic efforts were likely rooted in classical condensation reactions, which, though effective, often required harsh conditions and resulted in modest yields.

The strategic importance of this molecule lies in the dual reactivity it possesses. The ketone carbonyl group is a handle for classical carbonyl chemistry (e.g., reduction, condensation, addition), while the methylene group, activated by both the carbonyl and the pyridine ring, is readily deprotonated to form a nucleophilic enolate. Furthermore, the pyridine nitrogen atom provides a site for coordination to metal centers, influencing reactivity and enabling its use in ligand synthesis. This confluence of features has made it a favored starting material for creating complex structures with significant biological and photophysical properties.

Nomenclature and Structural Properties

A clear understanding of the fundamental properties of a compound is essential for its effective application in research and development.

-

Common Name: 2-Phenacylpyridine

-

Molecular Weight: 197.23 g/mol [1]

Chemical Structure

The structure consists of a pyridine ring linked at the 2-position to a methylene group, which is in turn bonded to the carbonyl carbon of a phenyl ketone.

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | White to off-white solid | Commercially available data |

| Melting Point | 50 °C | [3] |

| Boiling Point | Not readily available (high) | - |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform. | General chemical knowledge |

| Purity (Typical) | >95% | [2] |

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method A: Crossed Claisen Condensation

This is a classical and widely employed method for forming the core structure. It involves the condensation of an ester with a ketone. In this specific case, ethyl picolinate (or another picolinic acid ester) reacts with acetophenone in the presence of a strong base.

Causality and Mechanistic Insight: The reaction is driven by the formation of a stable enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the picolinate ester. A subsequent elimination of the ethoxide group yields the target β-diketo structure, which is tautomeric with the final product. The use of a strong, non-nucleophilic base like sodium amide or sodium hydride is crucial to drive the initial deprotonation of the ketone's α-carbon to completion.

Caption: Workflow for Crossed Claisen Condensation Synthesis.

Detailed Experimental Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

-

Base Addition: Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is carefully added to the solvent.

-

Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at room temperature. The mixture is then heated to 50-60 °C for 1 hour to ensure complete enolate formation.

-

Condensation: A solution of ethyl picolinate (1.2 equivalents) in anhydrous toluene is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained for 4-6 hours, monitoring by TLC.[4]

-

Quenching & Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the pure compound.

Method B: Acylation of 2-Picoline Anion

This approach leverages the acidity of the methyl protons of 2-picoline (2-methylpyridine), which can be deprotonated by a very strong base to form a nucleophilic anion. This anion is then reacted with a suitable benzoylating agent.

Causality and Mechanistic Insight: The acidity of the 2-picoline methyl group is enhanced by the electron-withdrawing effect of the pyridine ring. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to generate the 2-picolyl anion. This potent nucleophile readily attacks an electrophilic benzoyl source, such as ethyl benzoate or benzoyl chloride. The choice of ethyl benzoate is often preferred to avoid over-acylation or side reactions that can occur with the more reactive benzoyl chloride.

Caption: Workflow for Acylation of 2-Picoline Anion.

Detailed Experimental Protocol:

-

Setup: A flame-dried Schlenk flask under an argon atmosphere is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Anion Generation: 2-Picoline (1.0 equivalent) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents, solution in hexanes). The solution is stirred at -78 °C for 1 hour, during which a deep red or orange color typically develops, indicating anion formation.

-

Acylation: Ethyl benzoate (1.1 equivalents), dissolved in a small amount of anhydrous THF, is added dropwise to the cold solution. The reaction is allowed to stir at -78 °C for 2-3 hours.

-

Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature. It is then quenched by the addition of water.

-

Extraction and Purification: The mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile precursor for molecules with significant biological and material properties.[1]

A. Medicinal Chemistry and Drug Discovery

The scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds.[1]

-

HIV-1 Transcription Inhibitors: Derivatives of this compound have been investigated as novel iron chelators. These agents were found to inhibit the activities of cyclin-dependent kinases CDK2 and CDK9, which are crucial for HIV-1 transcription, thereby suppressing viral replication.[5] This highlights the scaffold's utility in designing molecules that can modulate complex biological pathways.

-

Antimicrobial Agents: In the fight against antibiotic resistance, derivatives of 1-phenyl-2-(phenylamino)ethanone, synthesized from the core structure, have been identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic.[6]

-

Anticonvulsants (AMPA Receptor Antagonists): The discovery of Perampanel, a noncompetitive AMPA receptor antagonist used to treat epilepsy, originated from a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives.[7] The synthesis of these complex pyridinones often utilizes building blocks structurally related to this compound.

-

General Heterocyclic Synthesis: It serves as a starting material for pyrido-fused heterocycles and imidazo[1,5-a]pyridines, core structures found in many pharmacologically active compounds.[1]

B. Materials Science

The aromatic and electronic nature of the molecule makes it a useful building block for functional materials.

-

Photoactive Compounds: It has been used as a critical intermediate in the synthesis of substituted pyrenes that exhibit aggregation-induced emission (AIE).[1] AIE materials are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, as they become highly fluorescent in the aggregated or solid state.

Conclusion

This compound has transitioned from a simple organic molecule to a strategic and enabling tool in modern chemistry. Its straightforward yet powerful structure provides access to a vast chemical space, facilitating the synthesis of complex molecules that address critical challenges in medicine and materials science. The evolution of its synthetic routes, from classical condensations to more controlled anion chemistry, reflects the broader progress in the field of organic synthesis. For researchers engaged in the design of novel heterocycles, this compound remains an indispensable and highly versatile building block, with its full potential still being actively explored.

References

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. Available at: [Link]

-

Han, J., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Available at: [Link]

-

Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. Available at: [Link]

-

Sun, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2722. Available at: [Link]

-